3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 304.6 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring and chlorinated phenyl groups, making it of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicated by the GHS07 pictogram, signifying potential hazards such as irritation and respiratory issues .
The synthesis of 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride typically involves the nucleophilic substitution reaction between 4-chloro-2-(chloromethyl)phenol and 3-pyridinemethanol. This reaction requires specific conditions to optimize yield and purity.
The reaction conditions generally include:
Industrial methods may involve continuous flow reactors to improve efficiency and scalability, allowing for larger quantities to be synthesized while maintaining control over reaction parameters .
The molecular structure of 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride can be represented as follows:
InChI=1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H
ZLGXSDUFZLYPNS-UHFFFAOYSA-N
This indicates a complex structure featuring a pyridine ring connected to a chlorinated phenoxy group. The presence of chlorine atoms contributes to its reactivity and potential biological activity .
The compound's key data includes:
3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride can participate in various chemical reactions, including:
During these reactions, careful control of conditions such as temperature, solvent choice, and concentration is crucial for achieving desired products. For example, nucleophilic substitutions may yield derivatives with varied functional groups that can be further explored for biological activities .
The mechanism of action for 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride involves its interaction with biological targets, including enzymes or receptors. The compound's structure allows it to bind specifically to certain proteins, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications .
The physical properties of 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride include:
Key chemical properties include:
Relevant analyses indicate that the compound exhibits significant reactivity due to its chlorinated structure, which can facilitate various chemical transformations .
3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride has several scientific applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6